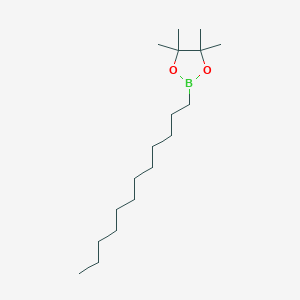

methyl (2S)-1-benzylazetidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a discussion of how the compound can be synthesized. This could include the starting materials, the type of reaction, and the conditions under which the reaction takes place .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s structure .Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Synthesis Routes and Derivatives

Efficient Route to (S)-Azetidine-2-carboxylic Acid : An efficient route to (S)-azetidine-2-carboxylic acid with >99.9% ee was established, showcasing the importance of methyl (2S)-1-benzylazetidine-2-carboxylate in synthesizing high-purity compounds (Futamura et al., 2005).

Enantioselective Biotransformations : Research demonstrated the use of racemic 1-benzylazetidine-2-carbonitriles in enantioselective biotransformations to afford azetidine-2-carboxylic acids and their amide derivatives, highlighting the versatility of this compound in biocatalytic reactions (Leng et al., 2009).

Dealkoxycarbonylation Mechanisms : A study on the reaction of dimethyl 2-(1-benzylazetidin-3-yl)propane-1,3-dioate provided insights into different mechanisms for the dealkoxycarbonylation of a 2-(3-azetidinyl)malonate by chloride and cyanide (Gilligan & Krenitsky, 1994).

Chemical Transformations and Synthesis

Ring Expansion and Alkaloid Synthesis : The use of azetidinecarboxylate esters in ring expansion and the synthesis of pyrrolizidine alkaloids, such as turneforcidine and platynecine, is a significant application (Vanecko & West, 2005).

Synthesis of Benzodiazepine Derivatives : A method for synthesizing novel 1,4-benzodiazepine derivatives using methyl 1-arylaziridine-2-carboxylates, demonstrating the compound's utility in creating complex chemical structures (Wang et al., 2008).

Preparation of Enantiopure Nonnatural Amino Acids : The compound played a role in obtaining enantiopure unactivated aziridine-2-carboxamides, which are pivotal in the synthesis of nonnatural amino acids and vic-diamines (Morán-Ramallal et al., 2007).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2S)-1-benzylazetidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFWKWHYDAMKP-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-1-benzylazetidine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)